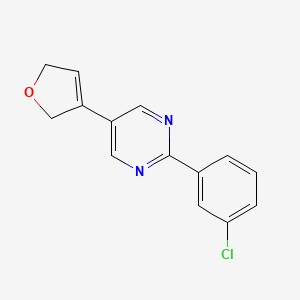
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. The presence of a chlorophenyl group and a dihydrofuran moiety in the structure suggests potential biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde, 2,5-dihydrofuran, and appropriate pyrimidine precursors.
Condensation Reaction: The initial step involves the condensation of 3-chlorobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 2,5-dihydrofuran in the presence of a catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent selection to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(3-Chlorophenyl)pyrimidine: Lacks the dihydrofuran moiety but shares the chlorophenyl group.
5-(2,5-Dihydrofuran-3-yl)pyrimidine: Lacks the chlorophenyl group but contains the dihydrofuran moiety.
2-Phenyl-5-(2,5-dihydrofuran-3-yl)pyrimidine: Similar structure but without the chlorine atom.
Uniqueness
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine is unique due to the presence of both the chlorophenyl and dihydrofuran groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C14H11ClN2O |
|---|---|
分子量 |
258.70 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-5-(2,5-dihydrofuran-3-yl)pyrimidine |
InChI |
InChI=1S/C14H11ClN2O/c15-13-3-1-2-10(6-13)14-16-7-12(8-17-14)11-4-5-18-9-11/h1-4,6-8H,5,9H2 |
InChIキー |
KXKVMFLICYMBOF-UHFFFAOYSA-N |
正規SMILES |
C1C=C(CO1)C2=CN=C(N=C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-7-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13887646.png)

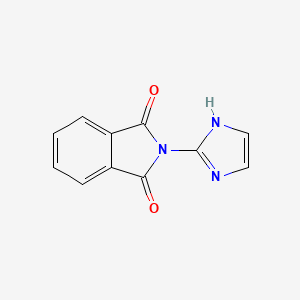
![L-Valine, N-[1-[(1,1-dimethylethoxy)carbonyl]-L-prolyl]-](/img/structure/B13887650.png)
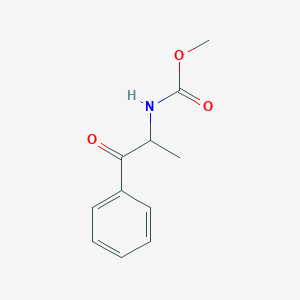
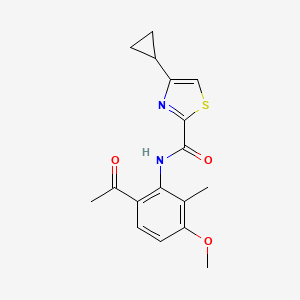
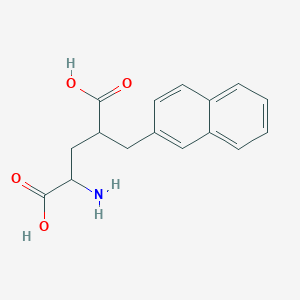
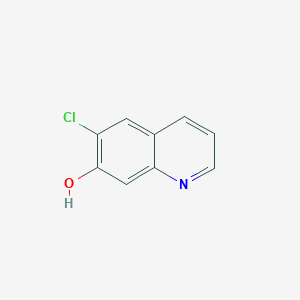
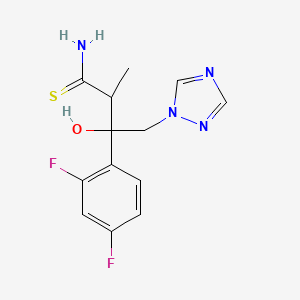
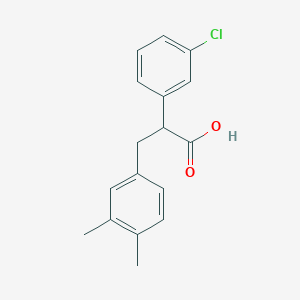
![Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13887705.png)
![2,2-dichloropropanoic acid;[3-(methoxycarbonylamino)phenyl] N-(3-methylphenyl)carbamate](/img/structure/B13887706.png)

![N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B13887714.png)
